4-(4-Chlorobenzyl)pyridine chemical properties and structure
4-(4-Chlorobenzyl)pyridine chemical properties and structure
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)pyridine: Properties, Synthesis, and Applications
Introduction
4-(4-Chlorobenzyl)pyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Structurally, it consists of a pyridine ring linked to a 4-chlorobenzyl group via a methylene bridge. This arrangement of a nucleophilic pyridine head and a functionalized benzyl tail imparts a unique reactivity profile, establishing it as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility is particularly pronounced in drug discovery, where the pyridine scaffold is a common feature in many FDA-approved therapeutics due to its ability to engage in crucial biological interactions.[2] This guide provides a comprehensive technical overview of 4-(4-Chlorobenzyl)pyridine, detailing its chemical and physical properties, structural features, synthesis, and key applications for professionals in research and development.
Physicochemical Properties and Structural Elucidation
The physical and chemical characteristics of 4-(4-Chlorobenzyl)pyridine define its behavior in synthetic protocols and formulations. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4409-11-4 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClN | [3][4] |
| Molecular Weight | 203.67 g/mol | [3][5] |
| Appearance | Light orange to yellow powder or lump | [1] |
| Melting Point | 25-30 °C | [1] |
| Boiling Point | 123-125 °C (at 6 mmHg) | [1] |
| Density | 1.16 g/cm³ | [1] |
| IUPAC Name | 4-((4-chlorophenyl)methyl)pyridine | [3][4] |
Molecular Structure
The structure of 4-(4-Chlorobenzyl)pyridine features a pyridine ring substituted at the 4-position with a benzyl group, which in turn is substituted at its para-position with a chlorine atom. This structure is confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Caption: Chemical structure of 4-(4-Chlorobenzyl)pyridine.
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and quality control of the compound.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. Key chemical shifts (in CDCl₃) are observed around:
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8.5 ppm: A doublet corresponding to the two protons on the pyridine ring adjacent to the nitrogen (α-protons). Their downfield shift is due to the deshielding effect of the electronegative nitrogen atom.
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7.1-7.3 ppm: A set of multiplets for the protons on the pyridine ring (β-protons) and the four aromatic protons on the chlorophenyl ring.
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3.9 ppm: A singlet integrating to two protons, characteristic of the methylene (-CH₂-) bridge connecting the two aromatic rings.[1] The clear separation of these signals allows for straightforward structural confirmation.
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Mass Spectrometry: The mass spectrum shows a molecular ion peak (M⁺) at m/z 203, corresponding to the molecular weight of the compound. A characteristic (M+2) peak at m/z 205 with approximately one-third the intensity of the M⁺ peak is also observed, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and a distinct C-Cl stretching band.
Synthesis and Reactivity
While multiple synthetic routes exist for benzylpyridines, a common and logical approach for 4-(4-Chlorobenzyl)pyridine involves the coupling of a pyridine-containing nucleophile with a chlorobenzyl electrophile, or vice versa. A plausible method is the reaction between 4-picoline (4-methylpyridine) and 4-chlorobenzyl chloride.
A more versatile laboratory and industrial synthesis involves a Grignard reaction, which offers good control and yields.
Caption: Grignard-based synthesis workflow for the target compound.
Example Synthetic Protocol: Grignard Cross-Coupling
This protocol describes a conceptual pathway based on well-established organometallic cross-coupling reactions. The choice of a nickel or palladium catalyst is critical for facilitating the C-C bond formation between the sp²-hybridized carbon of the Grignard reagent and the sp³-hybridized carbon of the benzyl chloride.
Step 1: Formation of the Grignard Reagent
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To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
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Add anhydrous tetrahydrofuran (THF) to the flask.
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Slowly add a solution of 4-chloropyridine in anhydrous THF to the magnesium suspension.[6] The reaction is often initiated with a small crystal of iodine or gentle heating.
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Stir the mixture until the magnesium has been consumed to form the 4-pyridylmagnesium chloride Grignard reagent.
Step 2: Cross-Coupling Reaction
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In a separate flask under an inert atmosphere, dissolve 4-chlorobenzyl chloride and a suitable catalyst (e.g., a palladium or nickel phosphine complex) in anhydrous THF.
-
Cool the solution in an ice bath.
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Slowly add the freshly prepared Grignard reagent from Step 1 to the solution of 4-chlorobenzyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude material using silica gel column chromatography to obtain pure 4-(4-Chlorobenzyl)pyridine.
Reactivity Profile
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N-Alkylation/Protonation: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic site. It readily reacts with acids to form pyridinium salts and with alkylating agents to form quaternary ammonium salts.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. Substitution, when forced, typically occurs at the 3- and 5-positions. The chlorophenyl ring, however, can undergo further electrophilic substitution directed by the chlorine atom (ortho, para-directing).
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Side-Chain Reactivity: The methylene bridge can be a site for radical halogenation under appropriate conditions.
Applications in Research and Drug Development
The true value of 4-(4-Chlorobenzyl)pyridine lies in its role as a versatile building block. Its structure is a key component in several classes of biologically active molecules.
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Pharmaceutical Intermediates: The compound is a crucial precursor in the synthesis of various pharmaceuticals. It is particularly noted as an intermediate for anti-cancer and anti-inflammatory agents.[1] The benzylpyridine moiety is a recognized pharmacophore that can be elaborated to target a wide range of biological receptors and enzymes. For instance, the closely related isomer, 2-(4-chlorobenzyl)pyridine, is a key intermediate in the synthesis of chlorphenamine, a widely used first-generation antihistamine.[7] This highlights the utility of the chlorobenzylpyridine scaffold in developing molecules that modulate histamine H₁ receptors.
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Agrochemicals: It serves as an intermediate in the formulation of advanced crop protection agents, where its structural features contribute to the efficacy and stability of the final active ingredients.[8]
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Material Science: The compound is utilized in the production of specialty polymers and resins. Its incorporation into polymer backbones can enhance thermal stability and modify mechanical properties due to the rigidity and polarity of the aromatic rings.[1]
Safety, Handling, and Storage
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Safety: While specific toxicity data for the 4-isomer is limited, related compounds like 2-(4-chlorobenzyl)pyridine are classified as harmful if swallowed and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8 °C to maintain long-term stability.[1]
Conclusion
4-(4-Chlorobenzyl)pyridine is a high-value chemical intermediate whose utility is firmly established in diverse scientific fields. Its unique combination of a nucleophilic pyridine ring and a functionalized benzyl group provides a synthetically flexible platform for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, its role as a foundational building block is critical. The detailed understanding of its properties, synthesis, and reactivity presented in this guide serves as a vital resource for scientists and researchers aiming to harness its potential in their development programs.
References
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4-(para-Chlorobenzyl)-pyridine. NIST Chemistry WebBook. Available from: [Link]
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The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
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Chlorphenamine. Wikipedia. Available from: [Link]
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2-(4'-Chlorobenzyl)pyridine | C12H10ClN. PubChem. Available from: [Link]
-
4-Chloropyridine | C5H4ClN. PubChem. Available from: [Link]
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